molecular formula C6H9NO B8712071 6-Oxohexanenitrile CAS No. 3523-02-2

6-Oxohexanenitrile

Cat. No. B8712071
Key on ui cas rn: 3523-02-2
M. Wt: 111.14 g/mol
InChI Key: ROLXEZSIIQQWRL-UHFFFAOYSA-N
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Patent
US06121481

Procedure details

In the autoclave described in Example 1 there were placed 20 g of 5-formylvaleronitrile and 3 g of Pd (2%) on Al2O3 powder and 0.41 g of lithium hydroxide under protective gas (argon). The autoclave was then sealed and 140 ml of NH3 were forced in. The mixture was stirred using a magnetic stirrer and was heated to 100° C. and the overall pressure raised to 80 bar by forcing in hydrogen and then kept at this value by continuous replenishment with hydrogen. After a period of 23 hours the autoclave was depressurized and the hydrogenation effluent analyzed by gas chromatography. The products formed comprised 59.01% of 6-aminocapronitrile and 5.1% of hexamethylene diamine (conversion 100%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
3 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[N:8])=O.[OH-].[Li+].[NH3:11]>[H][H].[Pd]>[NH2:11][CH2:1][CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[N:8].[NH2:11][CH2:1][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)CCCCC#N
Step Two
Name
Quantity
0.41 g
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
140 mL
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]
Step Five
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was then sealed
TEMPERATURE
Type
TEMPERATURE
Details
the overall pressure raised to 80 bar

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
NCCCCCC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59.01%
Name
Type
product
Smiles
NCCCCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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